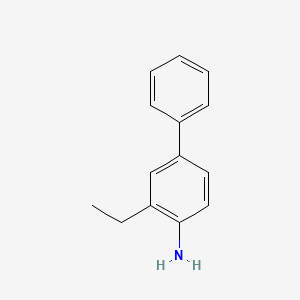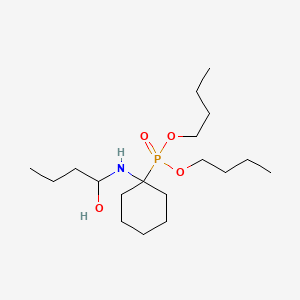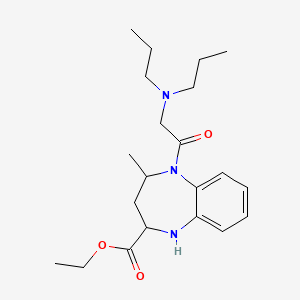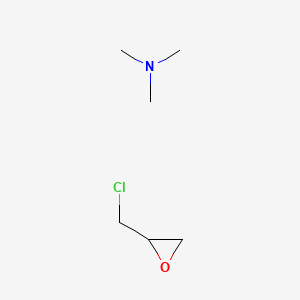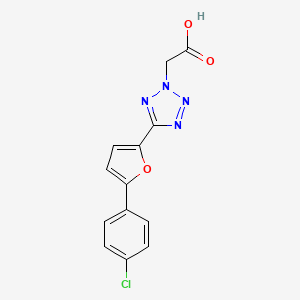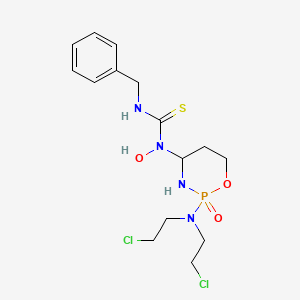
Disodium 4-hexadecyl 2-sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-hexadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C20H36Na2O7S. It is a type of sulfosuccinate, which is a class of anionic surfactants. This compound is known for its excellent emulsifying, dispersing, and wetting properties, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-hexadecyl 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride reacts with hexadecanol in the presence of a catalyst at elevated temperatures.
Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-hexadecyl 2-sulphonatosuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Disodium 4-hexadecyl 2-sulphonatosuccinate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical processes.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of detergents, cosmetics, and personal care products.
Mécanisme D'action
The mechanism of action of disodium 4-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and solubilize hydrophobic substances. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their dispersion in aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 4-tetradecyl 2-sulphonatosuccinate: Similar in structure but with a shorter alkyl chain.
Disodium 4-dodecyl 2-sulphonatosuccinate: Another similar compound with an even shorter alkyl chain.
Uniqueness
Disodium 4-hexadecyl 2-sulphonatosuccinate is unique due to its longer alkyl chain, which enhances its emulsifying and dispersing properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant properties .
Propriétés
Numéro CAS |
13197-74-5 |
|---|---|
Formule moléculaire |
C20H36Na2O7S |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
disodium;4-hexadecoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;;/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
IBMVOXQFHDYLER-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



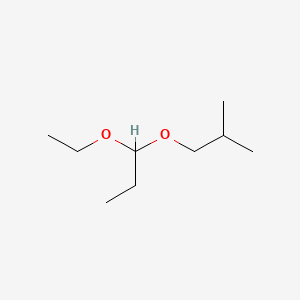
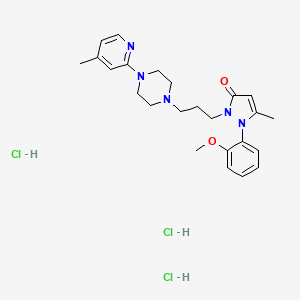
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
